molecular formula C17H29NO3S B8784395 SETHOXYDIM

SETHOXYDIM

Cat. No.: B8784395
M. Wt: 327.5 g/mol
InChI Key: CSPPKDPQLUUTND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SETHOXYDIM is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SETHOXYDIM typically involves multiple steps, including the formation of the cyclohexane ring, introduction of the ethoxyamino and ethylthiopropyl groups, and the formation of the dione structure. Common reagents used in these reactions may include ethylamine, thiopropyl compounds, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, precise control of reaction conditions such as temperature and pressure, and the use of advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

SETHOXYDIM can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially converting the dione to a diol.

    Substitution: The ethoxyamino and ethylthiopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical studies or as a probe for studying biological pathways.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which SETHOXYDIM exerts its effects depends on its interactions with molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects or other biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Aminoethylidene)-5-(2-methylthiopropyl)-cyclohexane-1,3-dione
  • 2-(1-Methoxyaminobutylidene)-5-(2-ethylthiopropyl)-cyclohexane-1,3-dione
  • 2-(1-Ethoxyaminobutylidene)-5-(2-methylthiopropyl)-cyclohexane-1,3-dione

Uniqueness

SETHOXYDIM is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness may confer specific advantages in its applications, such as increased reactivity or selectivity in certain reactions.

Properties

Molecular Formula

C17H29NO3S

Molecular Weight

327.5 g/mol

IUPAC Name

2-(N-ethoxy-C-propylcarbonimidoyl)-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one

InChI

InChI=1S/C17H29NO3S/c1-5-8-14(18-21-6-2)17-15(19)10-13(11-16(17)20)9-12(4)22-7-3/h12-13,19H,5-11H2,1-4H3

InChI Key

CSPPKDPQLUUTND-UHFFFAOYSA-N

SMILES

CCCC(=NOCC)C1=C(CC(CC1=O)CC(C)SCC)O

Canonical SMILES

CCCC(=NOCC)C1=C(CC(CC1=O)CC(C)SCC)O

boiling_point

>90 °C at pressure 3X10-5 mm Hg

Color/Form

Oily liquid

density

1.043 g/mL at 25 °C

physical_description

Sethoxydim is an oily odorless liquid. Non corrosive. Used as an herbicide.
Odorless liquid;  [HSDB]

solubility

Solubility in water, 25 mg/L at 20 °C, pH 4
In water, 4,700 mg/L at 20 °C, pH 7
Soluble in most common organic solvents including acetone, benzene, ethyl acetate, hexane and methanol at >1 Kg/Kg.

vapor_pressure

0.00000016 [mmHg]
1.6X10-7 mm Hg at 20-25 °C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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